Tetrakis(diethylamido)hafnium(IV)
Overview
Description
Synthesis Analysis
The synthesis of pure Hf(NEt2)4 involves processes that yield a compound with sufficient vapor pressure (0.1 Torr at 80°C), making it ideal for CVD of Hf-compound films. This compound is noted for its stability and non-pyrophoric nature in air, although it reacts violently with water (Ohshita et al., 2006).
Molecular Structure Analysis
The molecular structure of Hf(NEt2)4, as a precursor, is crucial for its deposition properties. It allows for the formation of stoichiometric, polycrystalline HfO2 films with minimal impurities. The introduction of a silicon precursor during the LPCVD of HfO2 enables the formation of amorphous hafnium silicate films, highlighting the compound's versatility in producing different hafnium-based materials (Ohshita et al., 2002).
Chemical Reactions and Properties
Hf(NEt2)4's reactivity with water and other compounds underlies its utility in producing hafnium dioxide and silicate films. The compound's chemical reactions, particularly its violent reaction with water, necessitate careful handling and specific conditions for its use in CVD processes. This reactivity is exploited to deposit high-purity films with desired chemical and physical properties (Ohshita et al., 2006).
Physical Properties Analysis
As a liquid at room temperature with moderate vapor pressure, Hf(NEt2)4 is tailored for ease of use in CVD processes. The physical properties, including its vapor pressure and liquid state, facilitate its application in thin-film growth, contributing to the efficient deposition of HfO2 and Hf1-xSixO2 films (Ohshita et al., 2002).
Chemical Properties Analysis
The chemical properties of Hf(NEt2)4, including its stability in air and reactivity with water, underpin its use in the chemical vapor deposition of hafnium compounds. These properties are essential for synthesizing high-purity, stoichiometric films for various applications. The ability to form films with minimal impurities and good step coverage is a direct result of the controlled reactivity of Hf(NEt2)4 (Ohshita et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethylazanide;hafnium(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSQFQVDXIOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40HfN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium, tetrakis(diethylamino)- | |
CAS RN |
19824-55-6 | |
Record name | Hafnium, tetrakis(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrakis(diethylamido)hafnium(IV) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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